![molecular formula C7H11Br3O2 B1606704 3-Bromo-2,2-bis(bromomethyl)propyl acetate CAS No. 3580-97-0](/img/structure/B1606704.png)
3-Bromo-2,2-bis(bromomethyl)propyl acetate
Overview
Description
“3-Bromo-2,2-bis(bromomethyl)propyl acetate” is a chemical compound with the CAS Number: 3580-97-0 and the molecular formula: C7H11Br3O2 . It is also known by other names such as [3-bromo-2,2-bis(bromomethyl)propyl] acetate and NSC135981 .
Molecular Structure Analysis
The molecular weight of “this compound” is 366.87 g/mol . The InChI representation of the molecule is InChI=1S/C7H11Br3O2/c1-6(11)12-5-7(2-8,3-9)4-10/h2-5H2,1H3
. The Canonical SMILES representation is CC(=O)OCC(CBr)(CBr)CBr
.
Physical And Chemical Properties Analysis
The physical form of “this compound” can be solid, lump, or liquid . The computed properties include a topological polar surface area of 26.3 Ų, a complexity of 137, and a rotatable bond count of 6 . The compound is insoluble in water .
Scientific Research Applications
Chemical Transformation Studies
3-Bromo-2,2-bis(bromomethyl)propyl acetate has been studied for its chemical transformation under basic conditions. The spontaneous decomposition and reaction kinetics of this compound were determined in aqueous solutions, revealing a sequence of reactions forming various byproducts and releasing bromide ions at each stage. This study is important for understanding the environmental impact and persistence of this compound in aquatic environments (Ezra et al., 2005).
Organic Synthesis
This compound has been utilized in organic synthesis. For example, its reactions with ketones have been explored, demonstrating its usefulness in creating homoallylic alcohols. This showcases its potential in broadening the scope of organic synthesis processes (Lombardo et al., 2003).
Crystallographic Analysis
The compound has been a subject of crystallographic analysis to understand its structural properties better. Solvates of related compounds have been obtained, and their crystal structures determined by X-ray diffraction. This type of research is crucial for comprehending the molecular and crystallographic characteristics of such compounds (Szlachcic et al., 2007).
Glycoconjugate Chemistry
In glycoconjugate chemistry, derivatives of this compound have been used to prepare glycosides, which are then utilized for synthesizing neoglycolipids, neoglycoproteins, and other glycoconjugates. This research is significant for developing novel bioconjugates and understanding carbohydrate-related biological processes (Magnusson et al., 1990).
Safety and Hazards
properties
IUPAC Name |
[3-bromo-2,2-bis(bromomethyl)propyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br3O2/c1-6(11)12-5-7(2-8,3-9)4-10/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKJDSDREJCMHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CBr)(CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90300329 | |
Record name | 3-bromo-2,2-bis(bromomethyl)propyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90300329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3580-97-0 | |
Record name | NSC135981 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135981 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-bromo-2,2-bis(bromomethyl)propyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90300329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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